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Compound of Interest

Compound Name: Indacrinone

Cat. No.: B1616471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of

indacrinone, a potent loop diuretic with unique uricosuric properties. The document delves into

the core chemical scaffold, the impact of stereochemistry, and the effects of various structural

modifications on its diuretic and uricosuric activities. Detailed experimental protocols and visual

representations of key concepts are included to support further research and development in

this area.

Core Structure and Mechanism of Action
Indacrinone, chemically known as [(6,7-dichloro-2-methyl-1-oxo-2-phenyl-2,3-dihydro-1H-

inden-5-yl)oxy]acetic acid, is a phenoxyacetic acid derivative built upon an indanone scaffold.

As a loop diuretic, its primary mechanism of action involves the inhibition of solute reabsorption

in the thick ascending limb of the loop of Henle, a segment of the renal tubule. This action

leads to a significant increase in the excretion of sodium (natriuresis), chloride, and water.

A distinguishing feature of indacrinone is its concurrent uricosuric effect, which is the

promotion of uric acid excretion. This property is particularly significant as most other loop

diuretics tend to cause uric acid retention (hyperuricemia), a side effect that can precipitate or

worsen gout.

Caption: Dual mechanism of Indacrinone.
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The Critical Role of Stereochemistry
Indacrinone possesses a single chiral center at the C2 position of the indanone ring, leading

to the existence of two enantiomers: (R)- and (S)-indacrinone. Research has demonstrated a

clear separation of pharmacological activities between these two isomers, which is a

cornerstone of indacrinone's SAR.

The (-)/(R)-Enantiomer: The Diuretic Agent: The primary diuretic and natriuretic activity of

indacrinone resides in the (R)-enantiomer (also referred to as the (-)-enantiomer). This

isomer is significantly more potent in promoting sodium and water excretion than its

counterpart. However, like other potent diuretics, the (R)-enantiomer can lead to the

retention of uric acid upon chronic administration.

The (+)/(S)-Enantiomer: The Uricosuric Agent: The (S)-enantiomer (or (+)-enantiomer) is a

potent uricosuric agent. It actively promotes the secretion of uric acid, thereby counteracting

the hyperuricemic effect of the (R)-enantiomer. While it possesses some diuretic activity, it is

substantially less potent than the (R)-isomer in this regard.

This unique pharmacological profile of the enantiomers led to extensive research into

optimizing their ratio to achieve a diuretic effect without causing hyperuricemia. Studies have

shown that a racemic mixture (1:1 ratio of enantiomers) can still lead to elevated uric acid

levels over time. However, adjusting the ratio to favor the (+)-enantiomer, for instance, in a 1:9

ratio of the (-) to (+) enantiomer, can result in an "isouricemic" or even a net uric acid-lowering

(hypouricemic) diuretic.

Quantitative Data on Enantiomer Ratios and Effects
The following table summarizes the findings from a clinical study investigating the effects of

different ratios of indacrinone enantiomers on serum uric acid levels in hypertensive patients.
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Treatment Group ((-)-enantiomer/(+)-
enantiomer)

Mean Change in Serum Uric Acid (mg/dL)

Placebo +0.3

-2.5 mg / +80 mg -0.3

-5 mg / +80 mg -0.4

-10 mg / +80 mg +0.2

Data adapted from a study on hypertensive patients.

Structure-Activity Relationship of Indacrinone
Analogs
Systematic modifications of the indacrinone scaffold have elucidated key structural features

required for its diuretic and uricosuric activities. The following sections detail the SAR based on

substitutions at various positions of the indanone ring and the phenoxyacetic acid side chain.

Modifications at the C2 Position of the Indanone Ring
The C2 position is critical for activity, and substitutions at this position significantly influence

both diuretic and uricosuric potency.

Aryl and Alkyl Substituents: The presence of a small alkyl group (like methyl) and a phenyl

group at the C2 position, as seen in indacrinone, is optimal for high diuretic activity.

Effect of Phenyl Ring Substitution: Substitution on the C2-phenyl group generally leads to a

decrease in diuretic activity.

Modifications of the Indanone Aromatic Ring
The chlorine atoms at the C6 and C7 positions are crucial for potent diuretic activity.

Halogen Substitution: Dichloro substitution at positions 6 and 7 provides the highest diuretic

potency. Shifting these halogens to other positions or replacing them with other groups

generally diminishes activity.
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Modifications of the Phenoxyacetic Acid Side Chain
The oxyacetic acid side chain at the C5 position is another key determinant of activity.

Carboxylic Acid Group: The carboxylic acid moiety is essential for diuretic activity. Its

replacement with other functional groups, such as a tetrazole, often leads to a significant

reduction in potency.

Length of the Alkyl Chain: The length of the alkyl chain of the oxyacetic acid group is optimal

as a single methylene unit. Increasing the chain length is generally detrimental to activity.
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Caption: General workflow for an SAR study of Indacrinone.

Experimental Protocols
This section provides an overview of the methodologies typically employed in the evaluation of

the diuretic and uricosuric activities of indacrinone and its analogs.

In Vivo Diuretic Activity Assay (Rat Model)
This protocol is based on the Lipschitz method and is a standard for screening diuretic agents.

Animals: Male Wistar or Sprague-Dawley rats, weighing 150-250g, are used. Animals are

fasted overnight with free access to water.

Procedure:

Animals are divided into control, standard (e.g., furosemide), and test groups.

Each rat receives a saline load (e.g., 25 mL/kg of 0.9% NaCl) orally or intraperitoneally to

ensure a uniform state of hydration and promote diuresis.

The test compounds, dissolved or suspended in the saline vehicle, are administered

concurrently with the saline load. The control group receives only the saline vehicle.

Animals are placed in individual metabolic cages designed to separate urine and feces.

Urine is collected for a specified period, typically 5 to 24 hours.

Data Analysis:

The total urine volume for each animal is recorded.

Urine samples are analyzed for electrolyte concentrations (Na+, K+, Cl-) using a flame

photometer or ion-selective electrodes.

The diuretic activity is often expressed as the "Lipschitz value," which is the ratio of the

mean urinary excretion in the test group to that in the standard group.
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Natriuretic and other electrolyte excretion rates are also calculated and compared

between groups.

In Vivo Uricosuric Activity Assay (Primate Model)
Primates, such as chimpanzees, are often used for uricosuric studies as their uric acid

metabolism is more similar to humans than that of rodents.

Animals: Conscious, chair-restrained chimpanzees are often used. They are maintained on a

standard diet with controlled purine intake.

Procedure:

A baseline period is established where urine and blood samples are collected to determine

basal uric acid levels and excretion rates.

The test compound (indacrinone or an analog) is administered, typically orally.

Urine and blood samples are collected at regular intervals for several hours post-

administration.

Data Analysis:

Urine is analyzed for uric acid and creatinine concentrations.

Blood plasma is analyzed for uric acid levels.

The clearance of uric acid is calculated and compared to the baseline values to determine

the uricosuric effect.

In Vitro Urate Transporter (URAT1) Inhibition Assay
This assay assesses the direct inhibitory effect of a compound on a key protein involved in uric

acid reabsorption in the kidneys.

System: Human embryonic kidney (HEK293) cells stably expressing the human URAT1

transporter are commonly used.
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Procedure:

The URAT1-expressing cells are cultured in appropriate well plates.

The cells are incubated with a solution containing radio-labeled [14C]uric acid and varying

concentrations of the test compound.

After a defined incubation period, the uptake of [14C]uric acid into the cells is stopped by

washing with an ice-cold buffer.

The cells are lysed, and the intracellular radioactivity is measured using a scintillation

counter.

Data Analysis:

The percentage of inhibition of uric acid uptake is calculated for each concentration of the

test compound.

The IC50 value (the concentration of the compound that inhibits 50% of URAT1 activity) is

determined by plotting the inhibition data against the compound concentration.
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Caption: Workflow for diuretic and uricosuric assays.

Conclusion
The structure-activity relationship of indacrinone is a compelling example of how

stereochemistry can be leveraged to create a more favorable therapeutic profile. The

separation of diuretic and uricosuric activities between the (R)- and (S)-enantiomers,

respectively, offers a clear strategy for designing diuretics with a reduced risk of hyperuricemia.

The key structural motifs for activity include the dichloro-substituted indanone core, a C2-

methyl-C2-phenyl substitution pattern, and an intact phenoxyacetic acid side chain. Future

research in this area could focus on further refining the indanone scaffold to enhance the

desired activities and improve the overall safety and pharmacokinetic properties of this class of

compounds.

To cite this document: BenchChem. [In-Depth Technical Guide on the Structure-Activity
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[https://www.benchchem.com/product/b1616471#indacrinone-s-structure-activity-
relationship-sar]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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